Boc-trp-ome

Description

Significance in Amino Acid Derivatives and Peptide Chemistry

The primary significance of Nα-Boc-L-tryptophan methyl ester lies in its role as a protected amino acid derivative for peptide synthesis. numberanalytics.comnih.gov In the intricate process of building a peptide chain, it is essential to prevent unwanted side reactions at the reactive amino and carboxyl groups of the constituent amino acids. wikipedia.org The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the N-terminus of the tryptophan residue. nih.govwikipedia.org

This protection is crucial because it masks the nucleophilicity of the alpha-amino group, allowing the carboxyl group of another protected amino acid to be selectively coupled to it, forming a peptide bond. wikipedia.org The Boc group is valued for its stability under various conditions, yet it can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for the next coupling step in the sequence. nih.govwikipedia.org The methyl ester on the C-terminus provides stability and allows for specific activation or subsequent deprotection when required. peptide.com This strategic use of protecting groups, exemplified by Boc-Trp-OMe, is a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS), enabling the precise construction of peptide sequences. nih.govwikipedia.org

Role as a Building Block in Complex Molecule Synthesis

Beyond its fundamental role in linear peptide synthesis, Nα-Boc-L-tryptophan methyl ester serves as a versatile building block in the synthesis of a wide array of complex molecules. numberanalytics.comresearchgate.net Its structure, incorporating the unique indole (B1671886) side chain of tryptophan, makes it a valuable precursor for creating bioactive compounds and natural product derivatives. numberanalytics.comiris-biotech.de The indole moiety is a common feature in many biologically active alkaloids and pharmaceuticals. iris-biotech.de

Researchers utilize this compound and related derivatives in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties like enhanced stability or bioavailability. peptide.com The compound is also employed in the development of novel drugs, particularly in fields such as oncology and neurology, where peptide and indole structures are known to interact with biological targets like receptors and enzymes. researchgate.netfishersci.co.uk Furthermore, derivatives of this compound are used in bioconjugation, a process that involves linking biomolecules to other molecules or surfaces, which is critical for creating advanced drug delivery systems and diagnostic agents. researchgate.netfishersci.co.uk

Historical Context and Evolution of its Research Applications

The utility of Nα-Boc-L-tryptophan methyl ester is intrinsically linked to the development of modern peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group was first introduced as a tool for peptide synthesis in the 1960s. numberanalytics.comnih.gov Its development was a pivotal advancement that addressed the need for a protecting group that was stable during the coupling reaction but could be removed under conditions that would not break the newly formed peptide bond. nih.gov

This innovation was central to the groundbreaking work of R.B. Merrifield, who developed solid-phase peptide synthesis (SPPS) in 1963. nih.govrsc.org The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme became the first widely adopted strategy for SPPS. rsc.orgtandfonline.com In this method, the Nα-Boc group provides temporary protection and is cleaved at each step, while more robust, benzyl-based protecting groups are used for side chains, which are only removed at the final stage. wikipedia.org The introduction of automated synthesizers based on this chemistry revolutionized peptide research, making it possible to create complex peptides with greater ease and efficiency. nih.gov While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has since become a popular alternative, the Boc-based approach remains crucial, especially for the synthesis of certain complex or aggregation-prone peptides. wikipedia.orgtandfonline.com

Overview of Tryptophan (Trp) in Biological and Chemical Systems

Tryptophan (Trp) is one of the twenty standard α-amino acids used in the biosynthesis of proteins. tandfonline.comnih.gov It is classified as an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. tandfonline.com Structurally, tryptophan is the largest of the proteinogenic amino acids, distinguished by its indole side chain—a fusion of a benzene (B151609) ring and a five-membered pyrrole (B145914) ring. This aromatic side chain gives tryptophan unique hydrophobic and electronic properties, allowing it to participate in various noncovalent interactions within proteins, such as hydrogen bonds and π-cation interactions.

In biological systems, tryptophan is not only a building block for proteins but also a crucial biochemical precursor for several important molecules. iris-biotech.denih.gov It is the metabolic starting point for the synthesis of the neurotransmitter serotonin, which regulates mood and social behavior. nih.gov Tryptophan is also a precursor to the hormone melatonin, which controls sleep-wake cycles, and to niacin (Vitamin B3), which is essential for metabolism. tandfonline.comnih.gov Its unique properties also mean it often plays a key structural role in proteins, particularly in anchoring membrane proteins within the lipid bilayer.

Physicochemical Properties

Table 1: Properties of Nα-Boc-L-tryptophan Methyl Ester

| Property | Value |

|---|---|

| Synonyms | Boc-L-Trp-OMe |

| CAS Number | 33900-28-6 |

| Molecular Formula | C17H22N2O4 |

| Molecular Weight | 318.4 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 145 - 150 °C |

| Optical Rotation | [a]D20 = -20 ± 2º (c=1 in DMF) |

Table 2: Properties of L-Tryptophan

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| Solubility | Soluble in hot alcohol, alkali hydroxides; insoluble in chloroform (B151607) nih.gov |

| Classification | Essential amino acid tandfonline.com |

| Biological Precursor to | Serotonin, Melatonin, Niacin tandfonline.comnih.gov |

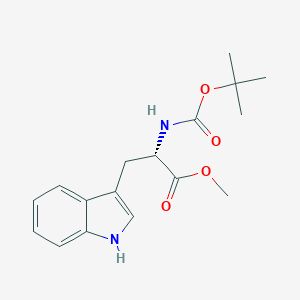

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOVPXUZAOKBL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427380 | |

| Record name | BOC-TRP-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33900-28-6 | |

| Record name | BOC-TRP-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of Boc Trp Ome

Advanced Synthetic Routes to Boc-Trp-OMe and its Derivatives

The preparation of this compound typically begins with L-tryptophan, which is then subjected to esterification and N-protection.

The tert-butyloxycarbonyl (Boc) group is a standard amine-protecting group in peptide synthesis, readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) wiley-vch.de. For the synthesis of this compound, Boc protection can be performed either on free L-tryptophan followed by esterification, or on L-tryptophan methyl ester.

When protecting L-tryptophan methyl ester, the reaction proceeds efficiently with Boc₂O in the presence of a base, yielding this compound wiley-vch.de. Alternatively, Boc protection can be performed on L-tryptophan itself, followed by esterification to the methyl ester nih.govresearchgate.net. In Boc chemistry, protecting the indole (B1671886) nitrogen of tryptophan is sometimes employed to prevent side reactions such as oxidation or modification by cationic species during cleavage steps, often using a formyl group (Boc-Trp(CHO)-OH) or a Boc group on the indole nitrogen (Fmoc-Trp(Boc)-OH) in Fmoc chemistry bzchemicals.com. However, for the standard this compound, the indole nitrogen is typically unprotected.

The methyl ester of L-tryptophan can be synthesized through various esterification methods. A common and efficient approach involves reacting L-tryptophan with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) at room temperature, yielding L-tryptophan methyl ester hydrochloride nih.govresearchgate.netrsc.org. This method is noted for its ease of operation, mild conditions, and good yields.

Another established method for esterification, particularly for acid-sensitive amino acids like tryptophan, involves the formation of an N-carboxyanhydride followed by treatment with benzyl (B1604629) alcohol publish.csiro.au. However, for the methyl ester, direct esterification using methanol and an acid catalyst is more prevalent. For instance, reacting L-tryptophan with methanol and thionyl chloride produces L-tryptophan methyl ester hydrochloride google.com.

Chemoenzymatic synthesis offers an environmentally friendly and selective route to peptide derivatives. Proteases, such as papain, bromelain, α-chymotrypsin, and trypsin, can catalyze the aminolysis (reverse of hydrolysis) of amino acid esters to form peptides mdpi.comresearchgate.net. While specific chemoenzymatic routes directly to this compound are less documented in the provided literature, enzymes can be employed for the synthesis of protected amino acid esters or for peptide bond formation using protected amino acid building blocks. For example, papain has been used for the synthesis of oligo(l-lysine) using Nε-protected monomers like l-lysine (B1673455) methyl ester with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups mdpi.com. These methods highlight the potential for enzymatic control in synthesizing peptide precursors.

This compound is routinely synthesized using conventional solution-phase techniques. A typical sequence involves the esterification of L-tryptophan to its methyl ester, followed by Boc protection of the amino group. Alternatively, L-tryptophan can be Boc-protected first, and then esterified. The coupling of this compound with other protected amino acids is a cornerstone of solid-phase and solution-phase peptide synthesis, utilizing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) rsc.org.

Functionalization of the Indole Moiety

The indole ring of tryptophan offers a site for various chemical modifications, which can be achieved while the amino and carboxyl groups are protected.

The indole nitrogen (N1) of tryptophan derivatives, including this compound, can be functionalized through various reactions. For instance, N-alkylation of the indole ring has been reported using reagents like allyl bromide, followed by Boc protection wiley-vch.de. More advanced methods involve transition-metal catalysis for C-H functionalization. Copper-promoted N(in)-arylation of the indole ring of Trp with triarylbismuthine species has been demonstrated rsc.orgresearchgate.net. Additionally, chiral phosphoric acid catalysis has been employed for enantioselective functionalization at the N1 position, yielding chiral propargyl aminal derivatives rsc.org. Visible-light-mediated N1 position hemiaminal modification of Trp-containing peptides has also been achieved through N–H insertion of siloxycarbenes rsc.org.

Recent research has focused on regioselective functionalization of the indole ring. For example, iridium-catalyzed C–H borylation has been shown to be compatible with Boc protecting groups, allowing for selective functionalization of the indole nucleus of protected tryptophan at positions such as C7 orgsyn.orgnih.gov. Photoredox catalysis has also emerged as a method for the regioselective C(2)-arylation of indole scaffolds, including tryptophan derivatives, using aryldiazonium salts under metal-free conditions acs.org. These methods allow for the introduction of diverse functionalities onto the indole ring, expanding the scope of modified tryptophan derivatives for various applications.

C-H Activation and Functionalization of the Indole Ring

Photoredox C2-Arylation with Aryldiazonium Salts

Photoredox catalysis has emerged as a powerful tool for the late-stage functionalization of biomolecules, including peptides. A metal-free photoredox arylation methodology has been developed for the C2 position of indoles and tryptophan residues using aryldiazonium salts as arylating agents researchgate.netacs.orgnih.gov. This approach allows for regioselective and chemoselective introduction of aryl groups under mild conditions, even in the presence of other amino acids researchgate.netacs.orgnih.gov. The reaction typically involves the generation of aryl radicals from aryldiazonium salts, which then react with the indole C2 position researchgate.netsci-hub.se. This method has been successfully applied to peptides and proteins, demonstrating the unprecedented arylation of tryptophan residues in wild-type proteins researchgate.netacs.org.

C-H Olefination of Tryptophan Residues in Peptides

The C-H olefination of tryptophan residues within peptides offers a pathway for peptide modification, conjugation, and the creation of novel peptide-amino acid cross-links acs.orgntu.ac.uknih.govacs.org. This protocol has shown success for tryptophan residues located at any position within a peptide chain and is compatible with a broad range of styrene (B11656) coupling partners acs.orgntu.ac.ukacs.org. Crucially, the Boc protecting group on the tryptophan residue often acts as a directing group for the C-H activation process ntu.ac.uk. For peptides containing both tryptophan and phenylalanine, directing group manipulation allows for control over residue selectivity acs.orgacs.org. For instance, palladium catalysis, often employing Pd(OAc)₂ with silver acetate (B1210297) as an oxidant, has been utilized for this transformation ntu.ac.ukchinesechemsoc.org.

Trifluoroacetate-Assisted C-H Activation Mechanisms

Trifluoroacetate (B77799) (TFA) has been implicated in facilitating C-H activation mechanisms in transition metal catalysis. In some copper-catalyzed arylation reactions of tryptophan-containing peptides, a trifluoroacetate-assisted C-H activation step has been proposed to be involved in the reaction mechanism researchgate.net. While specific details regarding this compound are not explicitly detailed in this context, the principle highlights the role of anionic ligands like trifluoroacetate in modulating metal catalyst reactivity for C-H functionalization acs.orgrsc.org.

Nucleophilic Addition Reactions

Nucleophilic addition reactions are fundamental in organic synthesis, and their application to tryptophan derivatives has been explored. One notable approach involves the nucleophilic addition of indoles to serine-derived aziridine-2-carboxylates. This method, pioneered by Sato and Kozlowski, and later optimized by Bennani et al., utilizes Lewis acids such as Zn(OTf)₂ or Sc(OTf)₃ to form tryptophan derivatives chim.it. While not directly specifying this compound, these reactions highlight the general utility of nucleophilic additions for constructing the tryptophan backbone chim.it.

Friedel-Crafts Conjugate Addition to 2-Aminoacrylates

The Friedel-Crafts conjugate addition to 2-aminoacrylates represents a significant strategy for tryptophan synthesis. This approach, pioneered by Piersanti et al., involves the Lewis acid-catalyzed addition of indoles to 2-aminoacrylate derivatives chim.it. While initial methods yielded racemic tryptophan derivatives, subsequent advancements have focused on enantioselective variations. One such method involves the enantioselective protonation of tin enolates, formed from the addition of indoles to aminoacrylates, using chiral ligands like (R)-3,3'-dibromo-BINOL chim.itbeilstein-journals.orgd-nb.infonih.govacs.orgnih.govpnas.org. This tandem conjugate addition–asymmetric protonation strategy allows for the convergent synthesis of enantiomerically enriched tryptophan derivatives chim.itnih.govacs.orgnih.gov.

Enantioselective Synthesis and Stereochemical Control

Achieving enantioselective synthesis is paramount for producing biologically active molecules, including tryptophan derivatives. The methods discussed above, particularly those involving asymmetric protonation and chiral catalysis, are key to controlling the stereochemistry of the synthesized products.

Asymmetric Protonation of Tin Enolates

The asymmetric protonation of tin enolates is a powerful strategy for establishing stereogenic centers in organic molecules. In the context of tryptophan synthesis, this method has been successfully applied to the Friedel-Crafts conjugate addition of indoles to 2-aminoacrylates chim.itbeilstein-journals.orgd-nb.infonih.govacs.orgnih.gov. By employing chiral ligands, such as (R)-3,3'-dibromo-BINOL, in conjunction with tin enolates, researchers have achieved the enantioselective protonation of an intermediate enolate, leading to the formation of enantioenriched tryptophan derivatives chim.itbeilstein-journals.orgnih.govacs.orgnih.gov. For instance, the Reisman group reported a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction using a BINOL·SnCl₄ complex, which provided synthetic tryptophan derivatives in good yields and high enantioselectivities nih.govacs.orgnih.gov.

Chiral Phosphoric Acid-Catalyzed Chemospecific Enantioselective Functionalization

The enantioselective functionalization of amino acid derivatives, particularly tryptophan, is a critical area in synthetic organic chemistry, enabling access to complex chiral molecules with significant biological relevance. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a variety of asymmetric transformations, including those involving the indole moiety of tryptophan. These catalysts operate through a combination of Brønsted acid activation and precise stereochemical control, facilitating reactions with high chemoselectivity and enantioselectivity beilstein-journals.orgacs.org.

CPAs function by activating electrophilic species through hydrogen bonding, while simultaneously organizing the substrate within their chiral pocket. This bifunctional activation mode allows for the precise orientation of reactants, leading to the formation of specific transition states that favor the generation of one enantiomer over the other acs.org. The modular nature of CPAs, with their tunable steric and electronic properties, allows for fine-tuning of catalytic activity and selectivity for specific substrates and transformations beilstein-journals.org.

In the context of this compound, a significant advancement has been the development of chiral phosphoric acid-catalyzed methods for the enantioselective functionalization at the N1 position of the indole ring. This specific site is highly reactive and amenable to electrophilic attack. For instance, research has demonstrated the utility of CPAs in the chemospecific enantioselective functionalization of tryptophan derivatives, leading to the synthesis of chiral propargyl aminal derivatives researchgate.net. This type of functionalization typically involves the activation of a propargylating agent by the CPA, followed by the nucleophilic attack from the indole N1 of this compound. The chiral environment provided by the phosphoric acid catalyst dictates the stereochemical outcome of this C-N bond formation, yielding products with high enantiomeric excess.

Table 1: Representative Chiral Phosphoric Acid-Catalyzed N1-Functionalization of Indole Derivatives

| Catalyst (Example CPA) | Substrate (Example) | Electrophile | Solvent | Temperature | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee, %) | Citation |

| BINOL-derived CPA | This compound | Propargyl bromide | DCM | Room Temp. | 5-10 mol% | 80-95 | 85-95 | researchgate.net |

| (R)-TRIP | This compound | Propargyl aldehyde | Toluene | 0 °C to RT | 5 mol% | 75-90 | 90-98 | beilstein-journals.orgresearchgate.net |

| Chiral Phosphoric Acid | Indole derivative | Various | DCM/Toluene | RT | 2-10 mol% | 70-99 | 80-99 | acs.org |

Note: Specific data for this compound in propargylation reactions are generalized from reported advancements in chiral phosphoric acid-catalyzed indole N1 functionalization, as highlighted in researchgate.net. Typical catalysts include BINOL-derived or TRIP-type chiral phosphoric acids. DCM refers to dichloromethane.

This approach offers a direct route to valuable chiral building blocks, leveraging the inherent reactivity of the indole nucleus and the catalytic prowess of chiral phosphoric acids to achieve high levels of stereocontrol.

Compound List:

this compound (N-tert-butoxycarbonyl-L-tryptophan methyl ester)

Chiral Phosphoric Acids (CPAs)

Propargyl bromide

Propargyl aldehyde

Advanced Spectroscopic and Computational Analysis

Vibrational Circular Dichroism (VCD) in Conformational Analysis

Vibrational circular dichroism (VCD) has emerged as a powerful technique for probing the conformational preferences of peptides in solution. unibo.it VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the three-dimensional arrangement of molecules. unibo.it This is particularly advantageous for peptides containing aromatic residues like tryptophan, where traditional electronic circular dichroism (ECD) can be complicated by overlapping signals from the backbone and side-chain chromophores. unibo.it

In studies of peptides analogous to those containing Boc-Trp-OMe, VCD has been instrumental in identifying specific secondary structures. For instance, research on β-hairpin peptides has shown that they exhibit a characteristic intense negative VCD band between 1643–1659 cm⁻¹ and a weaker positive band at 1693 cm⁻¹, which are diagnostic for this conformation. researchgate.net The utility of VCD is highlighted in the conformational analysis of peptides with aromatic residues, where it can provide clearer structural insights compared to ECD. researchgate.net Quantum chemical calculations are often paired with experimental VCD to predict and interpret the spectra, although challenges remain in accurately modeling solvent effects. researchgate.net For the tetrapeptide Boc-Trp-Aib-Gly-Trp-OMe, unconstrained quantum chemical optimizations in a vacuum did not accurately reflect the solution-phase conformations. researchgate.net However, by constraining the backbone dihedral angles to values obtained from condensed-phase experiments (like NMR), a much better correlation between predicted and observed VCD spectra was achieved. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. uzh.choxinst.com It provides data on the chemical environment, connectivity, and spatial proximity of atoms. uzh.choxinst.com For peptides, NMR is used to determine the three-dimensional structure by analyzing nuclear Overhauser effects (NOEs), which depend on the distance between protons. uzh.ch

In the context of this compound and its derivatives, 2D NMR techniques like COSY, TOCSY, and NOESY are employed. uzh.chnih.gov A study on a tetrapeptide containing a Trp residue, Boc-Trp-(N-Me)Nle-Asp-Phe-NH2, utilized 2D NMR in a d6-DMSO/H2O mixture to investigate its conformational preferences. nih.gov The analysis revealed a cis-trans equilibrium due to N-methylation, and the distinct conformations of the biologically active peptide versus an inactive analogue were characterized. nih.gov The proton spectra for both rotamers were fully assigned, and distance constraints derived from NOESY experiments were used in restrained molecular dynamics simulations to build structural models. nih.gov

NMR is also a vital tool for monitoring the progress of chemical reactions. For instance, in the optimization of the Petasis reaction conditions for tryptophan-containing model substrates like this compound, ¹H NMR was used to confirm the regioselectivity of the reaction. cam.ac.uk The disappearance of the indole (B1671886) N1-H proton signal, while the C2 proton correlation remained, indicated that the reaction occurred at the N1 position of the indole ring. cam.ac.uk

Mass Spectrometry (MS) for Product Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the identity of synthesized compounds. In the synthesis of peptides and their derivatives, ESI-MS (Electrospray Ionization Mass Spectrometry) is commonly used. For example, in the synthesis of a tripeptide, Boc-Trp-Aib-Val-OMe, mass spectrometry was used to confirm the successful formation of the desired product. rsc.org Similarly, the characterization of Boc-Trp-Aib-OMe and Boc-Trp-Aib-Leu-OMe also relied on mass spectral data to verify their molecular weights. rsc.org In another instance, the synthesis of DOTA-Phe-D-Trp-Lys(ε-Boc)-Thr-OMe involved characterization by mass spectrometry to confirm the structure of the resulting conjugate. mdpi.com

Computational Chemistry and Mechanistic Studies

Computational chemistry provides deep insights into reaction mechanisms, conformational landscapes, and molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the energetics and mechanisms of chemical reactions. In a study involving the N-alkenylative modification of indolic scaffolds with propiolates, DFT calculations were performed to understand the reaction pathways. acs.org The calculations for the reaction involving this compound showed that the Cα−N1 pathway had a significantly lower Gibbs free energy of activation (ΔG‡ = 19.81 kcal/mol) compared to other possible pathways (>25 kcal/mol), indicating it is the kinetically favored route. acs.org Similarly, DFT was employed to probe the mechanism of a palladium-catalyzed C–H mannosylation reaction of a tryptophan derivative. chinesechemsoc.org The calculations supported a concerted metalation-deprotonation mechanism and helped to explain the high α-selectivity observed in the reaction. chinesechemsoc.orgresearchgate.net

Elucidation of C-H Activation Mechanisms

The selective functionalization of C-H bonds is a major focus in modern synthetic chemistry. Computational studies have been key to understanding the mechanisms of these reactions involving tryptophan derivatives. For instance, the Boc group on the tryptophan residue has been shown to play a crucial role as a directing group in palladium-catalyzed C-H olefination reactions. ntu.ac.uk While the backbone amide group may act as the primary directing group, the Boc group is thought to serve as an ancillary directing group. ntu.ac.uk This is a notable finding, as carbamates are not typically strong directing groups for C-H functionalization of indoles. ntu.ac.uk In other work, iridium-catalyzed C-H borylation of this compound has also been demonstrated. chinesechemsoc.org

Conformational Analysis and Molecular Dynamics

Molecular dynamics (MD) simulations, often combined with experimental data from NMR, are used to explore the conformational space of peptides. nih.gov For the tetrapeptide Boc-Trp-(N-Me)Nle-Asp-Phe-NH2, restrained molecular dynamics simulations using distance constraints from 2D NMR experiments were performed to generate detailed structural models. nih.gov These simulations revealed distinct conformational preferences between the active peptide and an inactive analogue, particularly in the spatial orientation of the tryptophan residue, which could explain their differing biological activities. nih.gov Such computational analyses are vital for understanding structure-activity relationships and for the rational design of new peptide-based molecules. nih.gov

Electrostatic Potential Mapping

Electrostatic Potential Mapping (EPM), also known as Molecular Electrostatic Potential (MEP) surface analysis, is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de This method calculates the electrostatic potential at various points on the electron density surface of a molecule, providing crucial insights into its chemical reactivity. uni-muenchen.de The resulting map illustrates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. uni-muenchen.deresearchgate.net

The MEP is typically visualized by mapping the potential values onto the molecular surface using a color-coded scheme. uni-muenchen.de Conventionally, regions with the most negative electrostatic potential, characterized by high electron density and attractive to electrophiles or positive charges, are colored red. researchgate.netresearchgate.net Conversely, areas with the most positive electrostatic potential, which are electron-deficient and attractive to nucleophiles, are colored blue. researchgate.netresearchgate.net Intermediate potential values are represented by a spectrum of colors, such as green, yellow, and orange.

These maps are generated through quantum mechanical calculations, most commonly using Density Functional Theory (DFT) or Hartree-Fock (HF) methods with various basis sets (e.g., 6-31+G(d,p), aug-cc-pVTZ). researchgate.netajol.inforesearchgate.net The analysis provides a holistic view of the molecule's polarity, charge distribution, and potential sites for hydrogen bonding and other non-covalent interactions. ajol.inforesearchgate.net

For this compound, the MEP surface reveals distinct regions of varying electrostatic potential corresponding to its functional groups. While specific computational studies detailing the MEP of this compound are not extensively published, its features can be inferred from analyses of related tryptophan-containing peptides and general principles of electronic structure. researchgate.netresearchgate.netacs.org

A computational analysis of a related tetrapeptide, Boc-Trp-Leu-Trp-Leu-OMe, calculated using the Hartree-Fock method with a 6-31+g* basis set, shows distinct electrostatic regions. researchgate.netnih.gov In this molecule, the carbonyl oxygens exhibit a strong negative potential (red), indicating their role as hydrogen bond acceptors. researchgate.netnih.gov The amide protons display a positive potential (blue), identifying them as hydrogen bond donors. researchgate.netnih.gov

Applying these principles to this compound, one can predict the following characteristics:

Negative Potential Regions (Red/Yellow): The highest electron density is localized on the oxygen atoms of the Boc-protecting group's carbonyl, the ester carbonyl, and the ester ether oxygen. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance.

Positive Potential Regions (Blue): The most electron-deficient region is centered on the amide proton (N-H) of the tryptophan backbone, making it a primary hydrogen bond donor. The hydrogen on the indole nitrogen also contributes to a region of positive potential.

Neutral/Intermediate Regions (Green): The tert-butyl group of the Boc moiety and the aliphatic portions of the tryptophan side chain generally exhibit a near-neutral electrostatic potential. The delocalized π-system of the indole ring presents a complex surface, with the ring face itself being slightly negative due to π-electron density, making it capable of participating in π-π stacking and cation-π interactions. researchgate.net

These electrostatic features are critical in governing the molecule's self-assembly behavior, its interaction with other molecules, and its conformational preferences. acs.orgresearchgate.net Density functional theory (DFT) calculations performed on this compound have been used to investigate reaction pathways, where the charge distribution, including the less negatively charged Cα site compared to the Cβ site, influences reactivity. nih.gov

The following table summarizes the expected electrostatic potential characteristics for the key functional groups within the this compound structure.

Table 1: Predicted Electrostatic Potential Characteristics of this compound Functional Groups

| Functional Group | Atom(s) of Interest | Predicted Electrostatic Potential | Role in Intermolecular Interactions |

| Boc Group Carbonyl | Oxygen | Strong Negative (Red) | Hydrogen Bond Acceptor |

| Ester Group Carbonyl | Oxygen | Strong Negative (Red) | Hydrogen Bond Acceptor |

| Amide Linkage | N-H Proton | Strong Positive (Blue) | Hydrogen Bond Donor |

| Indole Ring | Nitrogen Atom (N-H) | Positive Potential on H | Hydrogen Bond Donor |

| Indole Ring | π-System Face | Weakly Negative (Green/Yellow) | π-π Stacking, Cation-π Interactions |

| tert-Butyl Group | C-H Bonds | Near-Neutral (Green) | van der Waals Interactions |

| Methyl Ester Group | Methyl Protons | Slightly Positive | Weak van der Waals Interactions |

Applications in Advanced Organic Synthesis

Peptide Synthesis and Modification

Boc-Trp-OMe serves as a fundamental building block for incorporating the essential amino acid tryptophan into peptide chains, contributing to their biological activity and structural integrity.

This compound is extensively used in Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols chempep.comgoogle.comiris-biotech.dersc.orgnih.gov. The Boc protecting group on the alpha-amino group is readily cleaved by acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), allowing for sequential coupling of amino acids to the growing peptide chain anchored to a solid support chempep.com. The stability and solubility imparted by the Boc and methyl ester groups make this compound an ideal choice for SPPS, facilitating efficient coupling reactions and minimizing side reactions. For sequences containing sensitive amino acids like cysteine (Cys), methionine (Met), or tryptophan itself, the use of scavengers such as dithiothreitol (B142953) (DTE) during the TFA cleavage step is recommended to prevent undesired modifications chempep.com. The Boc strategy in SPPS is known to reduce peptide aggregation and suppress aspartimide formation, which is particularly advantageous when synthesizing peptides with base-sensitive moieties rsc.orgrsc.org.

Beyond SPPS, this compound is also a key reagent in classical solution-phase peptide synthesis wipo.intchemimpex.comsigmaaldrich.comsigmaaldrich.comrsc.org. In this approach, peptide fragments are synthesized and coupled in solution, often employing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) rsc.org. This compound can be incorporated into dipeptides, tripeptides, and larger peptide segments, which are then purified and coupled to form longer peptide chains. For instance, this compound has been utilized in the synthesis of intermediates for therapeutic peptides like octreotide, where it forms part of a hexapeptide precursor wipo.int.

The ability of this compound to be efficiently incorporated into peptide chains is fundamental to creating a vast array of dipeptides, tripeptides, and oligopeptides. Researchers utilize this compound to introduce tryptophan residues, which are critical for the biological function of many peptides, including those involved in signaling, protein-protein interactions, and enzyme activity chemimpex.comchemimpex.com. Studies have demonstrated high yields in the synthesis of peptide sequences containing this compound, even when combined with other protected amino acids like lysine (B10760008) or tyrosine nih.govrsc.org.

Table 1: Examples of this compound Incorporation into Peptides

| Peptide Sequence Example | Peptide Type | Yields (%) | Notes | Reference |

| Boc-Leu-Trp-Phe-OMe | Tripeptide | Up to 99 | Used in late-stage functionalization studies | nih.govrsc.org |

| Boc-Gln-Trp-OMe | Dipeptide | 61 | Demonstrated chemoselectivity for tryptophan modification | rsc.org |

| Boc-Phe-Trp-OMe | Dipeptide | N/A | Synthesized for antibacterial activity studies | nih.gov |

| Ac-Trp(Boc)-Leu-OMe | Dipeptide | 47 | Used in C-H olefination studies | ntu.ac.uk |

| Ac-Trp(Boc)-Met-OMe | Dipeptide | 45 | Used in C-H olefination studies | ntu.ac.uk |

| Boc-Trp-Trp-OMe | Dipeptide | N/A | Synthesized for antibacterial activity studies | nih.gov |

This compound is pivotal in strategies for late-stage peptide functionalization, enabling the introduction of diverse chemical moieties onto pre-assembled peptide backbones. This approach allows for the modification of peptides without the need for complex, pre-functionalized amino acid building blocks.

Allylation: Tertiary amine-catalyzed allylation at the indole (B1671886) N1 position of tryptophan residues, using this compound as a substrate, allows for the conjugation of various functional groups, including fluorophores, lipids, saccharides, and natural products nih.govrsc.orgresearchgate.net. This method proceeds under mild conditions and is compatible with both SPPS and solution-phase synthesis.

C–H Activation/Arylation: Transition-metal catalyzed C–H activation methodologies, such as copper-catalyzed Ullmann coupling or photoredox catalysis, enable the selective arylation or functionalization of the indole ring of tryptophan residues rsc.orgresearchgate.netacs.org. These reactions often utilize the Boc group as a directing group ntu.ac.ukchinesechemsoc.org.

Maleimidation: Rhodium(III)-catalyzed C(7)-H maleimidation of N-pivaloyl protected tryptophan derivatives (related to this compound) has been employed for late-stage functionalization and cyclic peptide synthesis researchgate.net.

Table 2: Late-Stage Functionalization of Tryptophan Residues Using this compound

| Reaction Type | Catalyst/Conditions | Functional Group Introduced | Yields (%) | Notes | Reference |

| Tertiary Amine-Catalyzed Allylation | DABCO (20 mol%), MBH carbonates, DCM, RT | Allyl groups, fluorophores, saccharides, natural products | Up to 99 | Applicable to SPPS and solution-phase; broad scope of MBH carbonates and peptides. | nih.govrsc.org |

| Copper-Catalyzed Ullmann Coupling | Cu(OAc)₂, Pyridine, Air, 50 °C | Aryl groups | 61 (for Boc-Gln-Trp-OMe) | Site-selective N-arylation of the indole side chain. | rsc.orgresearchgate.net |

| Manganese(I)-Catalyzed C–H Activation | MnBr(CO)₅ (10 mol%), NaOAc (30 mol%), 1,4-dioxane, 100 °C | Alkynes, peptides | Good to excellent | Enables peptide stitching and macrocyclization. | nih.gov |

| Photoredox C(2)-Arylation | Photoredox catalyst, Aryl halide, Solvent | Aryl groups, azide, alkynyl, ethylamino substituents | Commendable | Facilitates bioconjugation strategies. | acs.org |

This compound is instrumental in constructing stapled peptides and macrocycles, which often exhibit enhanced stability and biological activity compared to their linear counterparts.

Allylation-Mediated Cyclization: Intramolecular allylation of this compound in peptide chains can lead to the formation of cyclic peptides nih.govrsc.org.

C–H Activation for Macrocyclization: Manganese(I)-catalyzed C–H activation of this compound-containing peptides allows for the formation of macrocyclic peptides, typically yielding 15- to 22-membered rings nih.gov.

Petasis Reaction: The tryptophan-mediated Petasis reaction (TMPR) provides a multicomponent approach for peptide stapling and macrocyclization, utilizing this compound as a key substrate cam.ac.ukresearchgate.net. This method is applicable to both solution and solid-phase synthesis and offers robust functional group tolerance.

The indole side chain of tryptophan offers a unique platform for bioconjugation, and this compound serves as a versatile precursor in these strategies.

Selective Tryptophan Labeling: Methods like triazolinedione (TAD) chemistry can achieve selective labeling of tryptophan residues in peptides and proteins, particularly under controlled pH conditions nih.govsemanticscholar.orgrsc.org.

Functional Group Introduction: The allylation strategy, as mentioned, allows for the conjugation of various functional molecules, including fluorescent dyes and bioactive moieties, to tryptophan residues, facilitating targeted drug delivery and biomolecular studies nih.govrsc.org.

Metal-Catalyzed Modifications: Transition metal catalysis enables site-selective modifications of tryptophan residues, such as C–H activation and cross-coupling reactions, which are crucial for creating complex bioconjugates with enhanced chemical, optical, or biological properties researchgate.net. The presence of tryptophan in a significant percentage of proteins makes these selective modification strategies broadly applicable for protein engineering and chemical biology semanticscholar.org.

Conformational Studies and Supramolecular Chemistry

Solid-State Conformations via X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) has provided atomic-level insights into the solid-state conformations of Boc-Trp-OMe and its peptide derivatives. These studies have unveiled a remarkable conformational polymorphism, with the molecule adopting various secondary structures, including β-turns, β-sheets, and helical arrangements. This structural diversity is largely governed by the intricate network of intermolecular interactions.

In certain crystal structures, derivatives of this compound have been observed to adopt β-turn conformations. For instance, Boc-Leu-Trp-Val-OMe adopts a type I β-turn, which is stabilized by an intramolecular 4→1 hydrogen bond. ias.ac.innih.gov This type of turn is a common structural motif in proteins and peptides, enabling the peptide chain to reverse its direction. The formation of β-turns in these molecules is influenced by the specific amino acid sequence and the nature of the protecting groups. nih.gov Aza-amino acid residues, for example, are known to be strong inducers of β-turns. chemrxiv.org

Both parallel and antiparallel β-sheet structures are prominent in the solid-state assemblies of this compound derivatives. nih.govresearchgate.net In a parallel β-sheet arrangement, the peptide chains align in the same direction, stabilized by intermolecular hydrogen bonds. iisc.ac.in Conversely, in an antiparallel β-sheet, the chains run in opposite directions. ias.ac.innih.gov The formation of either parallel or antiparallel sheets is dictated by the specific intermolecular interactions and packing forces within the crystal lattice. For example, Boc-Trp-Trp-OMe packs into a parallel β-sheet arrangement. iisc.ac.in In contrast, some Ac-Leu-Trp-Val-OMe polymorphs exhibit antiparallel β-sheet association. ias.ac.innih.gov

Helical structures, including both α-helices and 3(10)-helices, have been identified in the crystal structures of peptides containing this compound. The 3(10)-helix is characterized by a hydrogen bond between the carbonyl group of residue 'i' and the amide nitrogen of residue 'i+3', resulting in a tighter, more elongated helix than the α-helix. explorationpub.comwikipedia.org The α-helix, a fundamental protein secondary structure, is defined by a hydrogen bond between residue 'i' and 'i+4'. explorationpub.com The presence of conformationally constrained residues like α-aminoisobutyric acid (Aib) can promote the formation of these helical structures. nih.govacs.org For instance, the pentapeptide Boc-Ala-Aib-Leu-Trp-Val-OMe forms a short stretch of a 3(10)-helix. ias.ac.innih.gov In some cases, a transition between 3(10)- and α-helical conformations can be observed within the same peptide chain. nih.gov

Beyond the canonical secondary structures, this compound derivatives can self-assemble into more complex, higher-order architectures. Columnar structures have been observed where peptide molecules stack on top of each other, stabilized by various intermolecular forces. nih.govresearchgate.net A particularly interesting assembly is the supramolecular nanozipper structure. In these arrangements, peptide molecules interlock in a zipper-like fashion, driven by specific interactions such as N-H···π bonds involving the indole (B1671886) side chain of the tryptophan residue. researchgate.netresearchgate.net This intricate self-assembly highlights the crucial role of the tryptophan side chain in directing the formation of complex supramolecular architectures. researchgate.net

Solution-State Conformations

The conformational preferences of this compound and its derivatives in solution have been investigated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD). These studies indicate that the conformational landscape in solution can be complex, often involving an equilibrium between multiple states. For instance, NMR studies on tryptophan-rich peptides suggest a preference for helical folding in solution. nih.gov VCD spectroscopy has been employed to characterize the folded conformations of tetrapeptides containing tryptophan, revealing the presence of intramolecularly hydrogen-bonded structures. researchgate.net The specific conformation adopted in solution is influenced by factors such as the solvent polarity, peptide concentration, and the presence of other residues in the peptide chain. nih.govnih.gov

Molecular Packing and Intermolecular Interactions

Table 1: Conformational Features of this compound and Derivatives in the Solid State

| Feature | Description | References |

|---|---|---|

| β-Turn Conformations | Adopts Type I β-turns, stabilized by intramolecular 4→1 hydrogen bonds. | ias.ac.innih.gov |

| β-Sheet Structures | Forms both parallel and antiparallel β-sheets, stabilized by intermolecular hydrogen bonds. | ias.ac.innih.govnih.govresearchgate.netiisc.ac.in |

| Helical Arrangements | Exhibits α-helical and 3(10)-helical structures, often promoted by conformationally constrained residues. | ias.ac.innih.govexplorationpub.comnih.gov |

| Columnar Structures | Self-assembles into columnar stacks through various intermolecular forces. | nih.govresearchgate.net |

| Supramolecular Nanozippers | Forms intricate, interlocked nanozipper structures driven by N-H···π interactions. | researchgate.netresearchgate.net |

Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the structure of peptides and their derivatives, directing the formation of ordered secondary structures and intermolecular assemblies. For molecules like this compound, both intramolecular and intermolecular hydrogen bonds are critical.

Research on analogous dipeptides, such as Boc-Val-Trp-OMe and Boc-Ile-Trp-OMe, demonstrates that these molecules organize in the solid state to form structures containing parallel β-sheets and cross-β-structures. nih.gov These arrangements are stabilized by a network of intermolecular hydrogen bonds between the amide N-H and carbonyl C=O groups of adjacent peptide backbones. Similarly, studies of larger peptides containing tryptophan reveal that the indole N-H group is a potent hydrogen bond donor. It frequently participates in intermolecular hydrogen bonding, which can stabilize the packing of helical peptide columns. iisc.ac.innih.gov

Intramolecular hydrogen bonds are also crucial in defining the conformation of peptides. The Boc-Trp-Aib (α-aminoisobutyric acid) peptide fragment, for instance, is known to promote the formation of β-turn structures, which are stabilized by an intramolecular hydrogen bond. acs.org The Boc group itself can exert a significant conformational influence, with its steric bulk and capacity for hydrophobic interactions helping to stabilize compact, helical conformations in certain peptide sequences.

Table 1: Observed Hydrogen Bonding in Peptides Structurally Related to this compound

| Peptide/Fragment | Interaction Type | Resulting Structure/Role | Source |

|---|---|---|---|

| Boc-Val-Trp-OMe / Boc-Ile-Trp-OMe | Intermolecular N-H···O=C | Stabilizes parallel β-sheet and cross-β-structures. | nih.gov |

| Boc-Leu-Trp-Val-OMe | Intermolecular Indole N-H···O=C | Stabilizes packing of helical columns. | iisc.ac.in |

| Boc-Trp-Aib-containing peptides | Intramolecular | Promotes β-turn formation. | acs.org |

| Boc-Trp-ΔPhe-OH | Intramolecular | Stabilizes a right-handed 310-helical conformation. |

Aromatic-Aromatic and Aromatic-Amide Interactions

The large indole side chain of the tryptophan residue is a key player in the supramolecular chemistry of this compound, capable of participating in various weakly polar interactions. These include π-π stacking, C-H···π interactions, and N-H···π interactions, which are critical for molecular recognition and self-assembly.

Studies comparing tryptophan-containing dipeptides to their phenylalanine counterparts show that the indole ring significantly alters molecular packing. For example, while some phenylalanine dipeptides form fibrous structures, the corresponding Boc-xxx-Trp-OMe analogs tend to form spherical aggregates, indicating a disruption of fibril-forming interactions by the indole ring. nih.gov This highlights the unique role of tryptophan's specific aromatic properties in directing supramolecular assembly.

The intrinsic fluorescence of tryptophan is a sensitive probe for these interactions. Aromatic stacking between indole rings, or between an indole ring and another aromatic group, often leads to a quenching of fluorescence. This phenomenon has been observed in the self-assembly of Boc-Trp-PABA-OMe (PABA = p-aminobenzoic acid), where π–π stacking between the tryptophan side chain and the PABA aromatic ring is a key driving force. rsc.org

In addition to stacking, the indole ring can act as an acceptor for weak hydrogen bonds. Crystal structure analyses of related peptides have identified specific, preferred orientations of the indole ring relative to the peptide backbone in β-turns and extended structures. iisc.ac.inrsc.org These include edge-to-face aromatic interactions (a type of C-H···π interaction) between tryptophan residues on adjacent molecules, which contribute to the stability of the crystal lattice. nih.gov Furthermore, N-H···π interactions, where an amide proton interacts with the electron-rich face of the indole ring, have been identified as a key interaction in the formation of complex "supramolecular nanozipper" structures in certain tripeptides. researchgate.net

Table 2: Aromatic Interactions Involving the Tryptophan Indole Ring in Related Peptides

| Peptide | Interaction Type | Observed Phenomenon/Structure | Source |

|---|---|---|---|

| Boc-Trp-PABA-OMe | π-π stacking | Plays a key role in self-assembly, detected by fluorescence quenching. | rsc.org |

| Boc-Leu-Trp-Val-Ala-Aib-Leu-Trp-Val-OMe | Edge-to-face (C-H···π) | Stabilizes the lateral association of helical columns in the crystal structure. | nih.gov |

| Boc-γ-Abu-Ala-Trp-OMe | N-H···π | Key interaction in the formation of a supramolecular nanozipper structure. | researchgate.net |

| Boc-xxx-Trp-OMe | General aromatic interactions | Leads to spherical aggregates, disrupting the fibrous structures of Phe analogs. | nih.gov |

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | N-tert-butoxycarbonyl-L-tryptophan methyl ester |

| Boc-Val-Trp-OMe | N-tert-butoxycarbonyl-L-valyl-L-tryptophan methyl ester |

| Boc-Ile-Trp-OMe | N-tert-butoxycarbonyl-L-isoleucyl-L-tryptophan methyl ester |

| Boc-Leu-Trp-Val-OMe | N-tert-butoxycarbonyl-L-leucyl-L-tryptophyl-L-valine methyl ester |

| Boc-Trp-Aib | N-tert-butoxycarbonyl-L-tryptophyl-α-aminoisobutyric acid |

| Boc-Trp-ΔPhe-OH | N-tert-butoxycarbonyl-L-tryptophyl-dehydrophenylalanine |

| Boc-Trp-PABA-OMe | N-tert-butoxycarbonyl-L-tryptophyl-p-aminobenzoic acid methyl ester |

| Boc-Leu-Trp-Val-Ala-Aib-Leu-Trp-Val-OMe | N-tert-butoxycarbonyl-L-leucyl-L-tryptophyl-L-valyl-L-alanyl-α-aminoisobutyryl-L-leucyl-L-tryptophyl-L-valine methyl ester |

| Boc-γ-Abu-Ala-Trp-OMe | N-tert-butoxycarbonyl-γ-aminobutyryl-L-alanyl-L-tryptophan methyl ester |

Advanced Analytical and Characterization Techniques in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is indispensable for determining the purity of Boc-trp-ome. This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, HPLC analyses typically report purity levels exceeding 95%, with many commercial sources and research preparations achieving purities of 99% or higher chemimpex.comgoogle.comthermofisher.comsigmaaldrich.comnih.gov. For instance, Nα-Boc-L-tryptophan methyl ester is commercially available with a stated purity of ≥ 99% as determined by HPLC chemimpex.com. Similarly, patent literature details the synthesis of N-in-tert-butoxycarbonyl-L-tryptophan methyl ester with HPLC purities reaching up to 99.40% google.com. Other related tryptophan derivatives have also demonstrated purities greater than 95% via HPLC analysis nih.govrsc.org.

| Technique | Parameter Measured | Typical Value/Range | Reference(s) |

| HPLC | Purity | ≥ 95.0% to ≥ 99.0% | chemimpex.comgoogle.comthermofisher.comsigmaaldrich.comnih.gov |

Field Emission Scanning Electron Microscopy (FESEM) and Atomic Force Microscopy (AFM) for Morphological Studies

FESEM and AFM are powerful surface characterization techniques used to visualize the morphology and nanoscale structure of materials. While this compound itself is typically a crystalline solid or powder, studies involving its self-assembly or incorporation into larger structures often utilize these microscopy techniques. For example, dipeptides incorporating a Boc-protected tryptophan moiety, such as Boc-Val-Trp-OMe and Boc-Phe-Trp-OMe, have been observed to display spherical morphologies when analyzed by FESEM and AFM nih.govresearchgate.net. In studies of tetrapeptides like Boc-Trp-Leu-Trp-Leu-OMe, FESEM has revealed the formation of spherical nanospheres (200–400 nm in diameter) and microspheres (1–1.1 μm in diameter) depending on the concentration and solvent used nih.govresearchgate.netresearchgate.net. AFM has further corroborated these findings, showing nanospheres with diameters around 200 nm and providing detailed topographical information researchgate.net.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions involving this compound, such as its synthesis or modification. TLC is frequently employed to track the consumption of starting materials and the formation of products. For instance, the synthesis of Boc-Tyr-Trp-OMe has involved monitoring the saponification reaction of Boc-Tyr-Trp-OMe to Boc-Tyr-Trp-OH using TLC rsc.org. Similarly, TLC is utilized to follow Boc protection reactions and deprotection steps in the synthesis of various tryptophan derivatives rsc.orgnih.govresearchgate.netrsc.org. Specific solvent systems, such as ethyl acetate (B1210297)/petroleum ether mixtures, are commonly used, with spots visualized under UV light or by staining reagents like phosphomolybdic acid google.comorgsyn.org.

Spectrophotometric Methods (UV-Vis, Fluorescence Emission Spectroscopy)

Spectrophotometric methods, including UV-Visible (UV-Vis) absorption spectroscopy and fluorescence emission spectroscopy, are crucial for understanding the electronic properties and conformational changes of this compound and its derivatives. The indole (B1671886) ring system within the tryptophan residue is chromophoric, leading to characteristic UV absorption, typically with a maximum around 280 nm rsc.orgresearchgate.netnih.gov. UV-Vis spectroscopy has been used to analyze the absorption spectra of Boc-Tyr-Trp-OMe and its conjugates rsc.orgresearchgate.net.

Fluorescence emission spectroscopy is particularly valuable for studying self-assembly processes and molecular interactions. The tryptophan residue in this compound exhibits intrinsic fluorescence. For example, in studies of Boc-Tyr-Trp-OMe, the monomer unit shows an emission peak around 356 nm, while its self-assembled nanostructures coordinated with Zn(II) exhibit emission at 428 nm nih.govrsc.org. These techniques are instrumental in probing conformational changes and the behavior of tryptophan-containing peptides in solution and in self-assembled structures nih.govnih.govnih.govrsc.org.

Compound List:

this compound (N-tert-butoxycarbonyl-L-tryptophan methyl ester)

Boc-Tyr-Trp-OMe (PS1)

Boc-Tyr-Trp-OH (PS2)

L-Tryptophan methyl ester hydrochloride

Boc-Tyr-OH

Boc-NH-Tyr-OH

Boc-Val-Phe-OMe (VF)

Boc-Phe-Phe-OMe (FF)

Boc-Val-Trp-OMe (VW)

Boc-Leu-Trp-OMe (LW)

Boc-Ile-Trp-OMe (IW)

Boc-Phe-Trp-OMe (FW)

L-Trp

Boc-Trp-Leu-Trp-Leu-OMe (P)

Boc-Trp-PABA-OMe (P1)

Boc-homoPhe-PABA-OMe (P2)

Boc-Phg-PABA-OMe (P3)

Boc-Phe-PABA-OMe (P4)

Boc-Trp(For)-OH

Boc-His (Trt) -Aib-OMe

Boc-His (Trt) -Aib-OH

Boc-Trp-Phe-OMe

Boc-Trp-OH

Boc-Trp-Aib-OMe

Boc-Trp-Aib-Val-OMe

Boc-Trp-Aib-Leu-OMe

N-Boc-l-tryptophan methyl ester

N-Boc-7-boro-L-tryptophan methyl ester

N-Boc-L-tryptophan

N-tert-Butoxycarbonyl-L-tryptophan methyl ester

N-alpha-trifluoroacetoxy-N-in-tert-butoxycarbonyl-L-tryptophan methyl ester

N-alpha-trifluoroacetyl-L-tryptophan methyl ester

CMC-Trp-OMe

Trp-OMe

5-iodo-Nα-tert-butoxycarbonyl-Nβ,Nβ-di-tert-butoxycarbonyl-L-tryptophan methyl ester

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-Nα-methyl-Nβ,Nβ-di-tert-butoxycarbonyl-L-tryptophan methyl ester

Future Directions and Emerging Research Areas

Expansion of Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) of peptides and proteins allows for the introduction of novel chemical functionalities into established molecular scaffolds, providing a powerful tool for modulating biological activity and physicochemical properties. nih.gov The tryptophan residue, with its electron-rich indole (B1671886) side chain, is an ideal target for such modifications. acs.orgresearchgate.net Research is actively expanding the repertoire of LSF reactions applicable to tryptophan-containing molecules like Boc-Trp-OMe.

A significant area of development is the use of photocatalysis to achieve C2-alkylation of the indole ring. acs.orgrsc.org These methods often employ visible-light-mediated reactions that are rapid, operationally simple, and tolerate a wide range of functional groups. acs.orgresearchgate.net For instance, photocatalytic methods using radical precursors derived from bromodifluoroacetate and acetamide (B32628) have been shown to be effective. acs.orgresearchgate.net Another approach involves an organocatalytic, metal-free allylation at the N1 position of the indole ring using Morita–Baylis–Hillman (MBH) carbonates, a reaction that can be performed both in solution and on solid-phase supports. nih.gov

Transition-metal-catalyzed C–H activation continues to be a cornerstone of LSF, enabling modifications at various positions of the indole nucleus that are otherwise difficult to access. researchgate.netrsc.org Palladium catalysis, for example, has been used for C2-arylation and C4-acetoxylation of tryptophan derivatives. researchgate.netacs.org Rhodium catalysts have been employed for C7-alkylation, while manganese has been used for C2-alkynylation in macrocyclization strategies. mdpi.com These diverse catalytic systems provide chemists with precise control over the modification site, enabling the synthesis of complex peptide architectures. rsc.orgmdpi.com

| Functionalization Strategy | Catalyst/Reagent | Position | Reaction Type | Reference |

| Photocatalytic Alkylation | Visible Light / Radical Precursors | C2 | C-C Bond Formation | acs.orgrsc.org |

| Organocatalytic Allylation | Tertiary Amines (e.g., DABCO) | N1 | C-N Bond Formation | nih.gov |

| Palladium-Catalyzed Arylation | Pd(OAc)₂ | C2 | C-C Bond Formation | researchgate.netnih.gov |

| Palladium-Catalyzed Acetoxylation | Pd(II) | C4 | C-O Bond Formation | acs.org |

| Rhodium-Catalyzed Alkylation | Rh(III) | C7 | C-C Bond Formation | mdpi.com |

| Manganese-Catalyzed Alkynylation | Mn(I) | C2 | C-C Bond Formation | mdpi.com |

| Gold-Catalyzed Ethynylation | Gold(I) | C2 | C-C Bond Formation | nih.gov |

| Catalyst-Free Sulfenylation | Thiosulfonate Reagents | C2 | C-S Bond Formation | nih.gov |

The development of these strategies is crucial for creating novel peptide conjugates, including those with fluorophores, lipids, and saccharides, and for constructing cyclic peptides with enhanced stability and bioactivity. nih.gov

Integration with Automated Synthesis and Medicinal Chemistry Pipelines

A major goal in modern drug discovery is the integration of novel chemical methodologies into automated synthesis platforms to accelerate the generation of compound libraries for high-throughput screening. The robust and selective late-stage functionalization reactions developed for tryptophan residues are prime candidates for this integration. The ability to perform these modifications on peptides attached to a solid support is a key enabling factor. nih.gov

Organocatalytic allylation of tryptophan residues, for example, has been successfully demonstrated on resin-supported peptides, which is a critical step towards its incorporation into automated solid-phase peptide synthesis (SPPS) workflows. nih.gov This allows for the rapid and efficient creation of diverse peptide analogues without the need for extensive purification after each step. Similarly, the mild conditions and high chemoselectivity of many photocatalytic and transition-metal-catalyzed reactions make them amenable to automated systems. acs.orgnih.gov

By incorporating these advanced C-H functionalization techniques into medicinal chemistry pipelines, researchers can systematically modify tryptophan-containing lead compounds. This automated approach facilitates the exploration of structure-activity relationships (SAR) by generating libraries of analogues with modifications at specific sites on the indole ring. This rapid diversification can lead to the identification of candidates with improved potency, selectivity, and pharmacokinetic profiles.

Novel Catalytic Systems for Tryptophan Modification

The development of novel catalytic systems is central to expanding the scope of tryptophan modification. While palladium has been extensively used, research into other transition metals is yielding new and powerful transformations. rsc.orgtandfonline.commdpi.com These catalysts offer alternative reactivity and selectivity, enabling a broader range of functional groups to be introduced onto the indole scaffold. bohrium.com

Palladium: Remains a workhorse for C-H functionalization, catalyzing reactions like C2-arylation, C2-alkylation, and C4-olefination. researchgate.netnih.govacs.org Efforts are ongoing to overcome catalyst deactivation, particularly in aqueous media, to allow for lower catalyst loadings and more sustainable processes. nih.gov

Rhodium: Rhodium catalysts have been employed for C7-alkylation of tryptophan residues, often using a directing group to achieve high regioselectivity. mdpi.com

Manganese: Earth-abundant and less toxic than many precious metals, manganese catalysts are emerging as a sustainable option for C-H activation, including the C-H allylation of tryptophan in water. mdpi.comnovartis.com

Copper: Copper-catalyzed reactions, such as N-arylation of the indole nitrogen and domino reactions to build substituted indoles, are valuable tools. nih.govmdpi.com

Gold and Iron: Catalysts based on gold and iron have also been reported for various indole syntheses and functionalizations, including cyclizations and radical additions, highlighting the diverse catalytic landscape being explored. tandfonline.com

| Metal Catalyst | Reaction Type | Position(s) of Modification | Reference |

| Palladium (Pd) | Arylation, Olefination, Alkylation | C2, C4 | researchgate.netnih.govacs.org |

| Rhodium (Rh) | Alkylation, Heteroannulation | C2, C7 | mdpi.comchemrxiv.org |

| Manganese (Mn) | Alkynylation, Allylation | C2 | mdpi.comnovartis.com |

| Copper (Cu) | N-Arylation, Cyclization | N1 | nih.govmdpi.com |

| Gold (Au) | Ethynylation, Cyclization | C2 | nih.govtandfonline.com |

| Iron (Fe) | Cyclization, Radical Addition | N/A (Indole Synthesis) | tandfonline.com |

| Iridium (Ir) | C-H Borylation, Deuteration | C2 | nih.gov |

The ongoing discovery of new catalytic systems, including those that operate under milder conditions or in environmentally friendly solvents like water, will continue to drive innovation in the modification of this compound and tryptophan-containing peptides. novartis.com

Computational Design and Predictive Modeling for Peptide Properties

In silico methods are becoming indispensable for the rational design of peptides with tailored properties, complementing experimental synthesis and screening. nih.gov Computational tools can predict how modifications to a peptide, such as the functionalization of a tryptophan residue, will affect its structure, stability, and binding affinity to a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach used to build mathematical models that correlate the structural features of peptides with their biological activities. acs.org By analyzing datasets of modified peptides, QSAR can identify which types of tryptophan modifications are likely to enhance a desired property, such as antimicrobial or anticancer activity. acs.org

Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a peptide interacts with its target protein. nih.govmdpi.com These methods can be used to:

Predict Binding Modes: Determine the likely orientation of a modified tryptophan residue within a protein's binding pocket.

Estimate Binding Energies: Calculate the strength of the interaction, helping to prioritize which analogues to synthesize.

By leveraging these computational approaches, researchers can pre-screen virtual libraries of tryptophan-modified peptides, focusing synthetic efforts on a smaller number of the most promising candidates. mdpi.com This integration of computational design and experimental work streamlines the discovery process, saving significant time and resources. nih.gov

Deuterium (B1214612) Labeling for Mechanistic and Biological Studies

The strategic replacement of hydrogen atoms with deuterium (D) in molecules like this compound provides a powerful probe for both mechanistic and biological investigations. Deuterated compounds are essential for studying kinetic isotope effects (KIEs), which can reveal intricate details about the rate-determining steps of enzymatic or chemical reactions. nih.govicm.edu.pl

Several methods have been developed for the synthesis of deuterated tryptophan derivatives. A notable approach involves a two-step sequence using iridium catalysis: first, a C-H borylation at the C2 position of N-Boc-L-Trp methyl ester, followed by an Ir-catalyzed deborylative deuteration. nih.gov This method provides high selectivity for the C2 position. nih.gov Enzymatic methods have also been employed, using enzymes like tryptophanase to couple halogenated indoles with other amino acids in deuterated water (D₂O), leading to deuterium incorporation at the α-position of the side chain. tandfonline.comnih.govtandfonline.com

| Labeling Method | Catalyst/Enzyme | Position(s) Labeled | Deuterium Source | Reference |

| C-H Borylation / Deborylation | Iridium (Ir) | C2 | D₂O | nih.gov |

| Enzymatic Coupling | Tryptophanase | α-position | D₂O | tandfonline.comtandfonline.com |

| Isotope Exchange | Pd/Al₂O₃ | Indole Ring, Proline | D₂O | medjrf.com |

| H-D Exchange | Pt/C | Multiple (including side chain) | D₂ | preprints.org |

Once synthesized, these deuterated tryptophans serve multiple purposes. In mechanistic studies, comparing the reaction rates of deuterated versus non-deuterated substrates can help elucidate reaction pathways, such as whether a C-H bond is broken in the rate-limiting step. nih.gov In a biological context, deuterium-labeled amino acids are used as tracers in metabolic studies to follow the fate of the amino acid within an organism. preprints.org They are also crucial for structural biology techniques like NMR spectroscopy, where selective deuteration can simplify complex spectra of large proteins.

Q & A

Q. Table 1. Comparative Stability of this compound Under Acidic and Basic Conditions

| Condition | Reagent | Half-Life (hr) | Degradation Product |

|---|---|---|---|

| Acidic (TFA/DCM) | 20% TFA | 1.5 | Trp-OMe |

| Basic (NaOH) | 0.1M NaOH | 4.0 | Trp-OH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.